molecular formula C12H13NO2 B187301 1,2,3-Trimethyl-1H-indole-5-carboxylic acid CAS No. 356773-97-2

1,2,3-Trimethyl-1H-indole-5-carboxylic acid

Cat. No. B187301
M. Wt: 203.24 g/mol
InChI Key: WMRXNYCNGNFJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Trimethyl-1H-indole-5-carboxylic acid is a biochemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is used for research purposes .


Synthesis Analysis

The synthesis of indole derivatives, including 1,2,3-Trimethyl-1H-indole-5-carboxylic acid, has been a subject of interest in recent years . Various methods have been developed for the preparation of indole derivatives, such as the reaction of substituted o-iodoaniline with dicarbonyl compounds . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .


Molecular Structure Analysis

The molecular structure of 1,2,3-Trimethyl-1H-indole-5-carboxylic acid consists of 12 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

1,2,3-Trimethyl-1H-indole-5-carboxylic acid has a molecular weight of 203.24 .

Scientific Research Applications

  • Proteomics Research

    • Summary of Application : 1,2,3-Trimethyl-1H-indole-5-carboxylic acid is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a broad range of techniques.
  • Preparation of Tryptophan Dioxygenase Inhibitors

    • Summary of Application : This compound is used as a reactant for the preparation of tryptophan dioxygenase inhibitors . These inhibitors are potential anticancer immunomodulators.
    • Methods of Application : The compound is used in the synthesis of pyridyl-ethenyl-indoles . The specific synthesis procedures would depend on the desired end product and could involve various reaction conditions and catalysts.
  • Preparation of Indolyl-quinolines
    • Summary of Application : This compound is used as a reactant for the preparation of indolyl-quinolines . Indolyl-quinolines are a class of compounds that have been studied for their potential biological activities.
    • Methods of Application : The compound is used in an autoxidative coupling reaction to prepare indolyl-quinolines . The specific synthesis procedures would depend on the desired end product and could involve various reaction conditions and catalysts.
  • Proteomics research
  • Preparation of tryptophan dioxygenase inhibitors
  • Preparation of indolyl-quinolines

properties

IUPAC Name

1,2,3-trimethylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-8(2)13(3)11-5-4-9(12(14)15)6-10(7)11/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRXNYCNGNFJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346044
Record name 1,2,3-Trimethyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trimethyl-1H-indole-5-carboxylic acid

CAS RN

356773-97-2
Record name 1,2,3-Trimethyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-trimethyl-1H-indole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.